molecular formula C11H20N2O2 B13470551 Tert-butyl 3-amino-1-azaspiro[3.3]heptane-1-carboxylate

Tert-butyl 3-amino-1-azaspiro[3.3]heptane-1-carboxylate

Cat. No.: B13470551
M. Wt: 212.29 g/mol
InChI Key: HZPOZNXRVRSHJF-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-1-azaspiro[3.3]heptane-1-carboxylate is a chemically protected spirocyclic amine of significant interest in modern medicinal chemistry and drug design. Its unique spiro[3.3]heptane core serves as a valuable three-dimensional bioisostere, commonly used to replace flat aromatic rings or saturated rings like piperazines to improve the physicochemical properties of lead compounds . The incorporation of this rigid, three-dimensional scaffold is a established strategy to increase molecular complexity (Fsp3), which can lead to enhanced solubility, improved pharmacokinetic profiles, and greater selectivity in target engagement . The primary amine functionality at the 3-position provides a versatile handle for further synthetic elaboration, allowing researchers to link this complex fragment to other molecular entities through amide bond formation or nucleophilic substitution reactions. The tert-butyloxycarbonyl (Boc) group on the secondary amine is a standard protecting group that ensures stability during synthesis and can be readily removed under acidic conditions to generate the free amine for further downstream functionalization. As a high-value building block, this compound is strictly for research and development applications in pharmaceutical and agrochemical discovery. It is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

tert-butyl 3-amino-1-azaspiro[3.3]heptane-1-carboxylate

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-7-8(12)11(13)5-4-6-11/h8H,4-7,12H2,1-3H3

InChI Key

HZPOZNXRVRSHJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C12CCC2)N

Origin of Product

United States

Preparation Methods

Preparation Methods of tert-butyl 3-amino-1-azaspiro[3.3]heptane-1-carboxylate

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the azaspiro[3.3]heptane core followed by introduction or deprotection of the amino group and installation of the tert-butyl carbamate (Boc) protecting group. The key synthetic steps include:

  • Formation of the spirocyclic ring system via cyclization or ring-closing reactions.
  • Introduction of the amino substituent at the 3-position.
  • Protection of the nitrogen atom with a tert-butyl carbamate group.

Specific Synthetic Routes

Asymmetric Synthesis via N-tert-butanesulfinyl Aldimine Intermediates

A notable approach involves the reaction of N-tert-butanesulfinyl aldimines with ethyl cyclobutanecarboxylate under lithium hexamethyldisilazide (LiHMDS) base to afford amine intermediates that can be converted into the target compound.

  • Reaction conditions:
    • N-tert-butanesulfinyl aldimine (2 mmol)
    • Ethyl cyclobutanecarboxylate (6 mmol)
    • LiHMDS (1.0 M in THF, 5 mmol)
    • Solvent: Tetrahydrofuran (THF)
    • Temperature: Typically low temperature to control stereochemistry
  • Outcome:
    • Amine intermediates obtained in high yields (91-94%) as viscous oils
    • Optical rotation values and NMR data confirm stereochemistry and purity
  • Characterization:
    • ^1H NMR and ^13C NMR spectra consistent with expected structures
    • Example: ^1H NMR (400 MHz, CDCl_3) δ ppm 1.24 (s, 9H) indicating tert-butyl group presence
  • Reference: This method is detailed in a Royal Society of Chemistry publication describing asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes.
Synthesis from 6-oxo-2-azaspiro[3.3]heptane-2-carboxylic Acid tert-butyl Ester

A patent (CN102442934A) discloses a method for synthesizing a closely related compound, 6-oxo-2-azaspiro[3.3]heptane-2-carboxylic acid tert-butyl ester, which can be a precursor or analog in the preparation of this compound.

  • Key steps:
    • Cyclization reactions to form the spirocyclic ring
    • Use of solvents such as ethyl acetate and reagents including potassium carbonate, lithium aluminum hydride (LiAlH_4) for reduction steps
    • Protection and deprotection strategies involving tert-butyl carbamate groups
  • Reaction conditions:
    • Typical solvents: ethyl acetate, pyridine, dimethyl sulfoxide (DMSO)
    • Reagents: potassium carbonate, 4-toluenesulfonyl chloride for activation, LiAlH_4 for reduction
  • Yields and purity:
    • High purity products confirmed by chromatographic and spectroscopic methods
  • Reference: Patent CN102442934A provides detailed synthetic protocols and reaction conditions.

Data Table Summarizing Preparation Conditions and Outcomes

Step Starting Material Reagents/Conditions Product Yield (%) Notes
1 N-tert-butanesulfinyl aldimine Ethyl cyclobutanecarboxylate, LiHMDS, THF 91-94 Asymmetric synthesis, high stereoselectivity
2 6-oxo-2-azaspiro[3.3]heptane ester K2CO3, LiAlH_4, EtOAc, Pyridine High purity Reduction and protection steps
3 Intermediate amine Boc_2O (tert-butyl dicarbonate), base Quantitative Boc protection of amino group

Analysis of Preparation Methods

  • Asymmetric synthesis using N-tert-butanesulfinyl aldimines offers excellent control over stereochemistry, which is critical for biological activity in pharmaceutical applications. The use of LiHMDS as a strong base facilitates nucleophilic addition to the aldimine, yielding amine intermediates with high enantiomeric excess.

  • Reduction and protection strategies in the patent method allow for efficient transformation of keto-spiro intermediates into the desired amino carbamate derivatives. The use of LiAlH_4 ensures complete reduction of ketones to amines, which are then protected by tert-butyl carbamate groups to enhance stability and facilitate purification.

  • Reaction conditions such as solvent choice (THF, ethyl acetate, pyridine) and temperature control are crucial for optimizing yields and minimizing side reactions.

  • Spectroscopic characterization (NMR, optical rotation) confirms the structure and stereochemistry of the products, ensuring reproducibility and quality control.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-1-azaspiro[3.3]heptane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Tert-butyl 3-amino-1-azaspiro[3.3]heptane-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-1-azaspiro[3.3]heptane-1-carboxylate involves its interaction with molecular targets and pathways. As a bioisostere of piperidine, it can mimic the biological activity of piperidine-containing compounds. This involves binding to specific receptors or enzymes, thereby modulating their activity. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity .

Comparison with Similar Compounds

Structural Features and Substituent Variations

Spirocyclic compounds with azaspiro[3.3]heptane cores exhibit diverse pharmacological properties depending on substituents. Below is a comparison of key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Physical State Reference(s)
Tert-butyl 3-amino-1-azaspiro[3.3]heptane-1-carboxylate C₁₁H₂₀N₂O₂ 212.29 -NH₂ at C3 Not reported
Tert-butyl (R)-6-(1-(benzyloxy)but-3-en-2-yl)-1,6-diazaspiro[3.3]heptane-1-carboxylate C₂₁H₃₀N₂O₃ 381.21 Benzyloxy-allyl substituent Pale yellow oil
Tert-butyl (S)-6-(5-phenylpent-1-en-3-yl)-1,6-diazaspiro[3.3]heptane-1-carboxylate C₂₂H₃₀N₂O₂ 370.49 Phenylpentenyl group Pale yellow oil
Tert-butyl 6-formyl-1-azaspiro[3.3]heptane-1-carboxylate C₁₂H₁₉NO₃ 225.28 -CHO at C6 Not reported
Tert-butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride C₁₀H₁₇ClF₂N₂O₂ 270.70 -F₂ at C3, HCl salt Solid (storage: 2–8°C)
Tert-butyl (3R)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate C₁₀H₁₇NO₄ 215.25 -OH at C3, oxa-substitution Not reported

Key Observations :

  • Amino vs. Hydroxy/Fluoro Groups: The presence of -NH₂ in the main compound enhances nucleophilicity compared to -OH or -F substituents, enabling selective functionalization .
  • Boc Protection : All analogs share the Boc group, which stabilizes the amine during synthesis but requires acidic conditions for deprotection .
  • Diazaspiro vs.

Physicochemical and Spectroscopic Properties

  • Melting Points: Solid analogs like the hydrochloride salt () melt at 102–104°C, while non-salt derivatives (e.g., ) remain oils .
  • NMR Signatures :
    • The main compound’s -NH₂ group would show δ ~1.5–2.5 ppm in $^1$H NMR (similar to -NH in : δ 5.86 ppm) .
    • Boc carbonyls resonate at δ ~155–156 ppm in $^{13}$C NMR across all analogs .
  • HRMS : Precise mass data (e.g., 381.2157 [M+Na]$^+$ in ) confirms molecular integrity .

Biological Activity

Tert-butyl 3-amino-1-azaspiro[3.3]heptane-1-carboxylate is a compound of growing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C11_{11}H20_{20}N2_2O2_2
Molecular Weight: 212.29 g/mol
CAS Number: 1374659-19-4
Purity: Typically ≥ 97%

The compound features a spirocyclic structure that contributes to its biological activity by providing a unique three-dimensional configuration, which is essential for receptor binding and interaction.

Research indicates that this compound may interact with various biological targets, particularly G-protein coupled receptors (GPCRs). GPCRs are integral to many physiological processes, making them prime targets for drug development. The compound has been noted for its potential role as an agonist for specific GPCRs, which could have implications in treating conditions such as diabetes and obesity .

Biological Activities

  • Antidiabetic Effects :
    • Studies have shown that compounds similar to tert-butyl 3-amino-1-azaspiro[3.3]heptane can enhance insulin sensitivity and promote glucose uptake in muscle tissues. This is particularly relevant for the treatment of type 2 diabetes .
  • Neurological Impacts :
    • The compound's structure suggests potential neuroprotective properties. Research into related compounds has indicated effects on neuroinflammation and neuronal survival, hinting at possible applications in neurodegenerative diseases .
  • Cardiovascular Effects :
    • Preliminary studies suggest that the compound may influence cardiovascular health by modulating vascular tone and improving endothelial function, although more extensive research is needed to confirm these effects .

Case Study 1: GPR119 Agonism

A study published in the Journal of the American Chemical Society explored the agonistic effects of azaspiro compounds on GPR119, revealing that modifications to the spirocyclic structure significantly influenced receptor activity and selectivity. Tert-butyl 3-amino-1-azaspiro[3.3]heptane was highlighted for its promising profile as a GPR119 agonist .

Case Study 2: Neuroprotective Properties

Research conducted on related azaspiro compounds demonstrated their ability to reduce oxidative stress in neuronal cells. In vitro studies indicated that these compounds could enhance cell viability under stress conditions, suggesting a protective mechanism against neurodegeneration .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntidiabeticEnhanced insulin sensitivity
NeurologicalPotential neuroprotection
CardiovascularImproved endothelial function
GPR119 AgonismIncreased receptor activation

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